Cas no 1152582-08-5 (7-acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one)

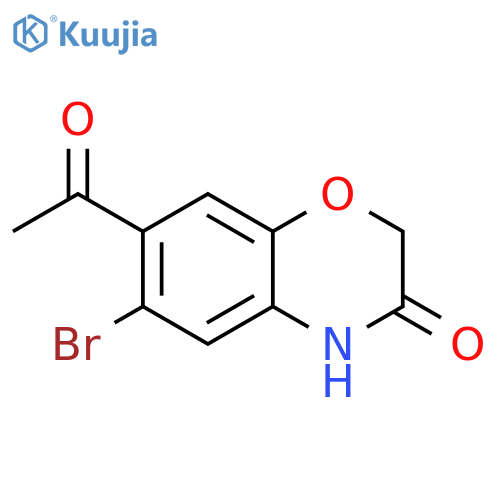

1152582-08-5 structure

商品名:7-acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one

CAS番号:1152582-08-5

MF:C10H8BrNO3

メガワット:270.07942199707

MDL:MFCD11104474

CID:4572911

PubChem ID:43152987

7-acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one 化学的及び物理的性質

名前と識別子

-

- 2H-1,4-Benzoxazin-3(4H)-one, 7-acetyl-6-bromo-

- 7-Acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one

- 7-acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one

-

- MDL: MFCD11104474

- インチ: 1S/C10H8BrNO3/c1-5(13)6-2-9-8(3-7(6)11)12-10(14)4-15-9/h2-3H,4H2,1H3,(H,12,14)

- InChIKey: GNZGFWFVMHOQFJ-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC(C(C)=O)=C(Br)C=C2NC(=O)C1

計算された属性

- せいみつぶんしりょう: 268.969

- どういたいしつりょう: 268.969

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 294

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.4A^2

7-acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-93975-10.0g |

7-acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one |

1152582-08-5 | 95% | 10.0g |

$3315.0 | 2024-05-21 | |

| Enamine | EN300-93975-0.25g |

7-acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one |

1152582-08-5 | 95% | 0.25g |

$383.0 | 2024-05-21 | |

| Enamine | EN300-93975-0.5g |

7-acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one |

1152582-08-5 | 95% | 0.5g |

$601.0 | 2024-05-21 | |

| Enamine | EN300-93975-2.5g |

7-acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one |

1152582-08-5 | 95% | 2.5g |

$1509.0 | 2024-05-21 | |

| TRC | A165515-10mg |

7-Acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one |

1152582-08-5 | 10mg |

$ 50.00 | 2022-04-03 | ||

| TRC | A165515-50mg |

7-Acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one |

1152582-08-5 | 50mg |

$ 185.00 | 2022-04-03 | ||

| Aaron | AR019T9M-5g |

7-acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one |

1152582-08-5 | 95% | 5g |

$3099.00 | 2023-12-16 | |

| Enamine | EN300-93975-10g |

7-acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one |

1152582-08-5 | 95% | 10g |

$3315.0 | 2023-09-01 | |

| A2B Chem LLC | AV36350-500mg |

7-acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one |

1152582-08-5 | 95% | 500mg |

$668.00 | 2024-04-20 | |

| 1PlusChem | 1P019T1A-100mg |

7-acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one |

1152582-08-5 | 95% | 100mg |

$376.00 | 2025-03-03 |

7-acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one 関連文献

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

1152582-08-5 (7-acetyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one) 関連製品

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 81216-14-0(7-bromohept-1-yne)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量